(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a piperidine ring, which is a common structure in many pharmaceuticals. The nitro group attached to the phenyl ring could potentially make this compound reactive. The propan-2-yloxy group could make this compound more soluble in organic solvents.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the nitro group to the phenyl ring, and the attachment of the propan-2-yloxy group. Each of these steps would require specific reagents and conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The nitro group could undergo reduction to form an amine. The piperidine ring could participate in reactions typical of amines, such as acylation or alkylation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make it more reactive, while the propan-2-yloxy group could affect its solubility.Scientific Research Applications
Selective Functionalization of sp(3) C-H Bonds Adjacent to Nitrogen
A study demonstrates the PhI(OAc)2 mediated selective functionalization of sp(3) C-H bonds adjacent to a nitrogen atom, offering a route for direct diacetoxylation of alpha and beta sp(3) C-H adjacent to nitrogen atoms. This method is applicable to piperidine derivatives, showing potential utility in synthetic chemistry for compounds like "(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine" for introducing functional groups or modifying existing ones (Xing‐Zhong Shu et al., 2009).
Chiral Ligands for Catalytic Asymmetric Synthesis
Another research focuses on the synthesis of a family of enantiomerically pure chiral ligands derived from processes that may include steps relevant to synthesizing or modifying compounds such as "(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine." These ligands have been optimized for use in catalytic asymmetric synthesis, indicating the compound's potential role in developing new catalytic processes or as a precursor in asymmetric synthesis (A. Vidal‐Ferran et al., 1997).
Nitroxide Radical Transformation by Cytochrome P450
The study on the transformation of nitroxide radicals by cytochrome P450 in the presence of NADPH reveals insights into the metabolic stability and transformation pathways of nitroxides, which could be pertinent to understanding the metabolic fate or biological interactions of "(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine" in biological systems (N. Babic et al., 2020).
Conformational Study of N-nitroso-t(3)-benzyl-r(2),c(6)-bis(aryl)piperidin-4-one Oximes
Research into the conformational aspects of N-nitroso compounds provides valuable information on the structural preferences and potential reactivity or interaction profiles of nitroso and related functional groups, which could be relevant for the study of "(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine" (A. Thangamani, 2020).
Safety And Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. The nitro group in particular could make this compound potentially explosive under certain conditions.
Future Directions
Future research on this compound could involve studying its reactivity, investigating its potential uses, and optimizing its synthesis. It could also involve exploring its interactions with biological systems if it’s intended for use as a drug.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experiments would need to be conducted.
properties
IUPAC Name |
(3R)-1-(4-nitro-3-propan-2-yloxyphenyl)-N-(oxetan-3-yl)piperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-12(2)24-17-8-15(5-6-16(17)20(21)22)19-7-3-4-13(9-19)18-14-10-23-11-14/h5-6,8,12-14,18H,3-4,7,9-11H2,1-2H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSZEUPKLMCUAW-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCCC(C2)NC3COC3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCC[C@H](C2)NC3COC3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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